Cas no 149338-09-0 (Benzo[b]thiophen-3-amine,N-(4-fluorophenyl)-2-nitro-)
![Benzo[b]thiophen-3-amine,N-(4-fluorophenyl)-2-nitro- structure](https://www.kuujia.com/scimg/cas/149338-09-0x500.png)
149338-09-0 structure
Product name:Benzo[b]thiophen-3-amine,N-(4-fluorophenyl)-2-nitro-
Benzo[b]thiophen-3-amine,N-(4-fluorophenyl)-2-nitro- Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophen-3-amine,N-(4-fluorophenyl)-2-nitro-
- N-(4-fluorophenyl)-2-nitro-1-benzothiophen-3-amine
- 149338-09-0
- N-(4-Fluorophenyl)-2-nitrobenzo(b)thiophen-3-amine
- Benzo(b)thiophen-3-amine, N-(4-fluorophenyl)-2-nitro-
- BRN 5821789
- DTXSID10164228
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- Inchi: InChI=1S/C14H9FN2O2S/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)20-14(13)17(18)19/h1-8,16H
- InChI Key: ICPPBNRBFRYRIN-UHFFFAOYSA-N
- SMILES: FC1=CC=C(NC2=C([N+]([O-])=O)SC3=CC=CC=C23)C=C1
Computed Properties
- Exact Mass: 288.03697
- Monoisotopic Mass: 288.03687687g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 358
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 86.1Ų
Experimental Properties
- PSA: 55.17
Benzo[b]thiophen-3-amine,N-(4-fluorophenyl)-2-nitro- Related Literature
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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2. Back matter
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4. Book reviews
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